2,7-dibromo-9-phenyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-phenyl-9H-carbazole is an organic compound with the molecular formula C18H11Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its applications in organic electronics, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
Carbazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Carbazole moieties are known to engage in offset π–π interactions . This interaction allows the compound to bind to its targets and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9-phenyl-9H-carbazole typically involves the bromination of 9-phenylcarbazole. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Coupling Products: The coupling reactions yield extended π-conjugated systems, which are valuable in optoelectronic applications.
Scientific Research Applications
2,7-Dibromo-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of materials for OLEDs, OPVs, and OFETs due to its excellent electron-donating properties and chemical stability.
Photovoltaics: It is a key component in the development of polymer solar cells, contributing to the efficiency and stability of the devices.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the phenyl group, which affects its solubility and electronic properties.
2,7-Dibromo-9-ethyl-9H-carbazole: The ethyl group provides different solubility and electronic characteristics compared to the phenyl group.
Uniqueness
2,7-Dibromo-9-phenyl-9H-carbazole is unique due to the presence of the phenyl group, which enhances its solubility and allows for further functionalization. This makes it a versatile building block for the synthesis of advanced materials in organic electronics .
Properties
IUPAC Name |
2,7-dibromo-9-phenylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXCDMSVFQIDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444796-09-2 | |
Record name | 2,7-Dibromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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